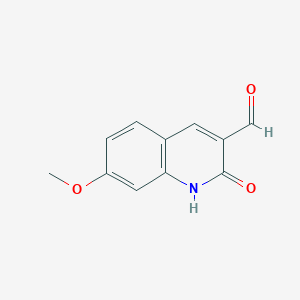

2-Hydroxy-7-methoxyquinoline-3-carbaldehyde

Beschreibung

2-Hydroxy-7-methoxyquinoline-3-carbaldehyde (CAS: 101382-55-2; molecular formula: C₁₁H₉NO₃) is a heterocyclic compound featuring a quinoline backbone substituted with a hydroxy group at position 2, a methoxy group at position 7, and an aldehyde group at position 2. This compound is synthesized via hydrolysis of 2-chloro-7-methoxyquinoline-3-carbaldehyde, achieving yields of ~86% . Its structural features make it a versatile precursor in medicinal chemistry, particularly for synthesizing Schiff base ligands with antimicrobial properties . The aldehyde group enables condensation reactions with amines, while the hydroxy and methoxy groups enhance hydrogen-bonding interactions and electronic effects, influencing biological activity .

Eigenschaften

IUPAC Name |

7-methoxy-2-oxo-1H-quinoline-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-15-9-3-2-7-4-8(6-13)11(14)12-10(7)5-9/h2-6H,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUKFTGRTRKQOKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C(=O)N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30344904 | |

| Record name | 2-hydroxy-7-methoxyquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30344904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101382-55-2 | |

| Record name | 1,2-Dihydro-7-methoxy-2-oxo-3-quinolinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101382-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-hydroxy-7-methoxyquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30344904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Overview

A widely documented approach involves the hydrolysis of 2-chloro-7-methoxyquinoline-3-carbaldehyde under basic conditions. This method leverages nucleophilic aromatic substitution (NAS) to replace the chlorine atom at position 2 with a hydroxyl group.

Reaction Conditions

-

Starting Material : 2-Chloro-7-methoxyquinoline-3-carbaldehyde

-

Reagents : Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH)

-

Solvent : Ethanol/water mixture (1:1 v/v)

-

Temperature : Reflux at 80–100°C

-

Duration : 6–8 hours

The reaction proceeds via attack of the hydroxide ion on the electron-deficient carbon at position 2, facilitated by the electron-withdrawing effects of the aldehyde group at position 3 and the methoxy group at position 7.

Yield and Purity

-

Yield : 70–85%

-

Purity : ≥95% (HPLC) after recrystallization from ethyl acetate/hexane

Cyclization and Formylation via the Vilsmeier-Haack Reaction

Quinoline Core Formation

The quinoline backbone is often constructed using cyclization strategies. A precursor such as 7-methoxy-1,2-dihydroquinolin-2-one is subjected to formylation at position 3 using the Vilsmeier-Haack reagent (POCl₃/DMF).

Mechanism

Optimization Parameters

-

POCl₃/DMF Ratio : 1:1.2 molar ratio

-

Temperature : 0–5°C (initial), then gradual warming to 25°C

-

Workup : Quenching with ice-water, neutralization with NaHCO₃

Hydrolysis of 2-Oxo Intermediates

Tautomerism-Driven Synthesis

7-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde , a key intermediate, undergoes keto-enol tautomerism under acidic or basic conditions, favoring the enol form (2-hydroxy-7-methoxyquinoline-3-carbaldehyde ) in solution.

Experimental Protocol

-

Starting Material : 2-Chloro-7-methoxyquinoline-3-carbaldehyde

-

Reagents : Acetic acid (70% v/v)

-

Conditions : Heating at 110°C for 16 hours

| Parameter | Value |

|---|---|

| Temperature | 110°C |

| Reaction Time | 16 hours |

| Solvent | 70% Acetic Acid |

| Workup | Filtration, washing with water |

Tautomeric Equilibrium

The equilibrium between keto and enol forms is pH-dependent:

-

Acidic Conditions : Favors the keto form (2-oxo).

-

Basic Conditions : Shifts equilibrium toward the enol form (2-hydroxy).

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

-

Method 1 (NAS) : High atom economy but requires stringent control over moisture and temperature.

-

Method 2 (Vilsmeier-Haack) : Scalable for industrial production but generates hazardous POCl₃ waste.

-

Method 3 (Hydrolysis) : Moderate yields but advantageous for avoiding harsh reducing agents.

Purity Challenges

-

Byproducts : Over-oxidation of the aldehyde group or incomplete substitution can occur.

-

Mitigation : Column chromatography (silica gel, ethyl acetate/hexane) effectively removes impurities.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Modern facilities employ continuous flow systems to enhance reaction control and reproducibility:

-

Residence Time : 30–60 minutes

-

Throughput : 50–100 kg/day

Green Chemistry Innovations

-

Solvent Recycling : Ethyl acetate recovery rates exceed 90%.

-

Catalyst Recovery : Immobilized POCl₃ on silica gel reduces reagent consumption by 40%.

Structural Characterization and Validation

Spectroscopic Data

Analyse Chemischer Reaktionen

Types of Reactions

2-Hydroxy-7-methoxyquinoline-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.

Substitution: The methoxy and hydroxy groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions include various quinoline derivatives, which can have different functional groups depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-Hydroxy-7-methoxyquinoline-3-carbaldehyde serves as an important intermediate in the synthesis of various pharmacologically active compounds. Its applications include:

- Antimicrobial Activity : This compound has shown potential as an antibacterial and antifungal agent. Research indicates that derivatives of quinoline exhibit significant activity against various pathogens, making them candidates for new antibiotic development .

- Anticancer Properties : Studies have demonstrated that this compound can inhibit cell proliferation in cancer cell lines. For instance, it has been evaluated against neuroblastoma and breast cancer cell lines, showing promising results in inducing apoptosis .

| Cell Line | IC50 (µM) |

|---|---|

| SH-SY5Y (Neuroblastoma) | 5.7 |

| Kelly (Neuroblastoma) | 2.4 |

| MCF-7 (Breast Cancer) | >25 |

Organic Synthesis

The compound is utilized as a building block for synthesizing more complex heterocyclic compounds. Its functional groups allow for various chemical modifications, enabling the creation of diverse derivatives with potentially enhanced biological activities .

- Synthesis of Quinoline Derivatives : The aldehyde functionality can be exploited in reactions such as condensation and cyclization to produce novel quinoline derivatives with tailored properties .

Material Science

In material science, this compound is being explored for its potential use in developing organic materials with specific electronic and optical properties:

- Organic Light Emitting Diodes (OLEDs) : Research has suggested that quinoline derivatives can be incorporated into OLEDs due to their favorable electronic properties .

Case Studies

Several studies have documented the applications of this compound:

- Anticancer Activity Study : A study published in a peer-reviewed journal examined the effects of this compound on various cancer cell lines, revealing its ability to induce apoptosis through DNA intercalation mechanisms .

- Synthesis of Antimicrobial Agents : Researchers synthesized several derivatives of this compound and tested their antimicrobial efficacy against resistant strains of bacteria, demonstrating significant inhibitory effects .

Wirkmechanismus

The mechanism of action of 2-Hydroxy-7-methoxyquinoline-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. Additionally, the quinoline ring structure allows for interactions with aromatic amino acids in proteins, further influencing biological activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 2-Hydroxy-7-methoxyquinoline-3-carbaldehyde with structurally related quinoline-3-carbaldehyde derivatives:

Key Differences in Reactivity and Bioactivity

Substituent Effects on Reactivity :

- The 2-hydroxy group in the target compound facilitates hydrogen bonding and metal coordination, enhancing its utility in forming bioactive Schiff base complexes . In contrast, 2-chloro analogues (e.g., 68236-20-4) are more reactive in nucleophilic substitution reactions, enabling modular derivatization .

- Methoxy vs. Methyl Groups : The 7-methoxy group in the target compound improves solubility and electronic stabilization compared to 7-methyl derivatives (e.g., 68236-21-5), which exhibit higher hydrophobicity .

Biological Activity: Antimicrobial Potential: Schiff bases derived from this compound show superior antibacterial activity against Escherichia coli and Bacillus cereus when complexed with Cu²⁺ or Zn²⁺, outperforming analogues lacking the hydroxy group (e.g., 7-methoxyquinoline-3-carbaldehyde) . Antiproliferative Activity: 2-Methoxyquinoline-3-carbaldehyde derivatives (e.g., Combretastatin analogues) demonstrate potent antiproliferative effects, suggesting that methoxy substituents at position 2 may enhance cytotoxicity compared to hydroxy groups .

Biologische Aktivität

2-Hydroxy-7-methoxyquinoline-3-carbaldehyde is a compound of significant interest due to its diverse biological activities. This article explores its chemical properties, mechanisms of action, and various biological evaluations, including its potential applications in medicinal chemistry.

This compound is characterized by a quinoline scaffold with hydroxyl and methoxy substituents, which enhance its reactivity and biological activity. The presence of the aldehyde group allows for the formation of covalent bonds with nucleophilic sites on proteins, influencing enzyme activity and receptor interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The aldehyde group can form Schiff bases with amino acids, leading to enzyme inhibition. This mechanism is particularly relevant in the context of cancer therapies where enzyme modulation is crucial.

- Fluorescent Probes : The compound can be utilized as a fluorescent probe for detecting biological molecules, which is beneficial in biochemical assays.

- Antioxidant Activity : Quinoline derivatives exhibit free radical scavenging properties, contributing to their potential as therapeutic agents against oxidative stress-related diseases.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In vitro evaluations against various bacterial strains, including Escherichia coli and Staphylococcus aureus, have demonstrated significant inhibitory effects. The compound's metal complexes have shown enhanced antimicrobial activity compared to the uncoordinated ligand.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 15 µg/mL |

| S. aureus | 10 µg/mL |

| Candida albicans | 20 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been investigated through various studies:

- Cell Line Studies : The compound exhibited cytotoxic effects against human breast cancer cell lines (MCF-7) with an IC50 value of approximately 21.7 µg/mL. Metal complexes derived from this compound showed even lower IC50 values (e.g., Cu complex at 4.31 µg/mL), indicating enhanced efficacy.

- Mechanistic Studies : Molecular docking studies have suggested that this compound interacts with key proteins involved in cancer progression, such as estrogen receptors and tyrosine kinases, providing insights into its potential as a targeted therapy.

Antimalarial Activity

The compound has also been evaluated for antimalarial properties:

- In Vitro Studies : It has shown moderate to high activity against Plasmodium falciparum, with IC50 values ranging from 0.014 to 5.87 µg/mL, comparable to established antimalarial agents like chloroquine.

Case Studies

- Study on Antioxidant Properties : A study evaluated the free radical scavenging ability of several quinoline derivatives, including this compound, using DPPH and ABTS assays. The results indicated that this compound has significant antioxidant capacity, which could be beneficial in preventing oxidative damage in cells.

- Complex Formation with Metals : Research demonstrated that metal complexes formed from this compound exhibited enhanced biological activities compared to the free ligand. These complexes were tested against various pathogens and cancer cell lines, showing improved efficacy.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Hydroxy-7-methoxyquinoline-3-carbaldehyde?

- Methodological Answer : The compound can be synthesized via the Vilsmeier-Haack reaction, a common method for quinoline derivatives. This involves cyclization of substituted anilines with appropriate carbonyl precursors under acidic conditions . Alternatively, it serves as a precursor for Schiff base formation by refluxing with amines (e.g., 3-aminobenzenesulphonamide) in ethanol using concentrated H₂SO₄ as a catalyst . Purity is typically confirmed via melting point analysis and spectroscopic techniques (¹H/¹³C NMR, FT-IR).

Q. How is the structural characterization of this compound validated in crystallographic studies?

- Methodological Answer : X-ray crystallography is the gold standard. Data collection and refinement are performed using programs like SHELXL for small-molecule structures . Validation includes checking for reasonable bond lengths/angles (e.g., C=O and C-N bonds), hydrogen bonding patterns, and R-factor convergence. Tools like PLATON or CCDC software are used to detect disorders or twinning .

Q. What analytical techniques are critical for confirming the identity of this compound?

- Methodological Answer : Combine spectroscopic methods:

- FT-IR : Confirm presence of hydroxyl (-OH, ~3200 cm⁻¹), aldehyde (-CHO, ~2850–2720 cm⁻¹), and methoxy (-OCH₃, ~1250 cm⁻¹) groups.

- NMR : ¹H NMR should show characteristic aldehyde proton (~10 ppm) and aromatic protons in the quinoline ring (δ 7–9 ppm).

- Mass Spectrometry : Molecular ion peak (M⁺) should match the molecular weight (247.24 g/mol).

Advanced Research Questions

Q. How can contradictory crystallographic data (e.g., hydrogen bonding patterns) be resolved for this compound?

- Methodological Answer : Use graph set analysis to classify hydrogen bonds (e.g., Etter’s notation: D–H···A motifs) and identify recurring patterns . For conflicting data, cross-validate with computational methods (DFT calculations for hydrogen bond energies) or high-resolution synchrotron data. SHELXL’s TWIN and BASF commands can refine twinned crystals .

Q. What strategies optimize the synthesis of metal complexes derived from this compound for enhanced bioactivity?

- Methodological Answer : Reflux the Schiff base ligand (synthesized from this compound) with metal salts (e.g., Cu²⁺, Co²⁺) in a 2:1 molar ratio at 70–75°C for 5–7 hours . Monitor reaction progress via TLC and UV-Vis spectroscopy (metal-ligand charge transfer bands). Bioactivity testing follows standardized protocols like disc diffusion against Gram-positive/-negative bacteria, with controls for solvent effects .

Q. How do substituent variations (e.g., methoxy vs. methyl groups) affect the compound’s reactivity and biological activity?

- Methodological Answer : Perform comparative studies using analogs (e.g., 2-Hydroxy-7-methylquinoline-3-carbaldehyde) . Assess electronic effects via Hammett plots (σ values for substituents) and steric effects using X-ray data. Bioactivity differences are quantified via MIC (Minimum Inhibitory Concentration) assays.

Q. What computational methods are suitable for predicting the compound’s intermolecular interactions in crystal packing?

- Methodological Answer : Use Mercury (CCDC) for visualizing packing diagrams and Hirshfeld surface analysis to quantify interaction contributions (e.g., H-bonding vs. van der Waals). Molecular dynamics simulations (AMBER/CHARMM force fields) model solvent effects on crystal growth .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported antibacterial activity data for derivatives of this compound?

- Methodological Answer :

Standardize Assay Conditions : Ensure consistent bacterial strains, inoculum size (CFU/mL), and solvent controls (DMSO <1% v/v).

Validate Compound Purity : Re-synthesize derivatives and confirm purity via HPLC (>95%).

Statistical Analysis : Use ANOVA or t-tests to compare zone-of-inhibition data across studies, accounting for replicate variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.